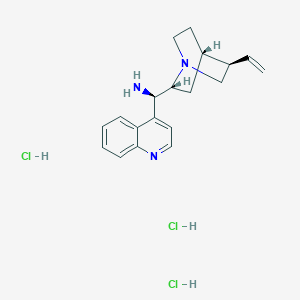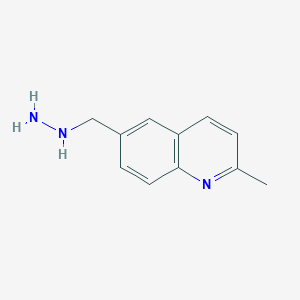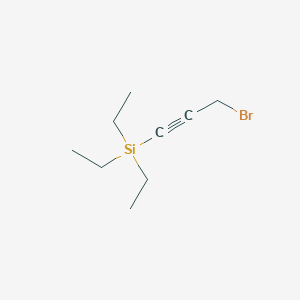
3-Bromo-1-(triethylsilyl)-1-propyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-(triethylsilyl)-1-propyne is an organosilicon compound that features a bromine atom, a triethylsilyl group, and a propyne moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Bromo-1-(triethylsilyl)-1-propyne can be synthesized through the reaction of 3-bromo-1-propyne with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, and the product can be purified by distillation or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and distillation to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1-(triethylsilyl)-1-propyne undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as organometallic reagents, to form new carbon-carbon or carbon-heteroatom bonds.
Addition Reactions: The triple bond in the propyne moiety can participate in addition reactions with electrophiles, leading to the formation of new functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form alkanes or alkenes.
Common Reagents and Conditions
Organometallic Reagents: Grignard reagents or organolithium compounds are commonly used for substitution reactions.
Electrophiles: Halogens, hydrogen halides, and other electrophilic species are used for addition reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with Grignard reagents can yield new alkyl or aryl derivatives, while addition reactions with hydrogen halides can produce haloalkenes.
Applications De Recherche Scientifique
3-Bromo-1-(triethylsilyl)-1-propyne has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Material Science: The compound is used in the preparation of silicon-containing polymers and materials with unique electronic and mechanical properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds and bioactive molecules.
Catalysis: The compound is used as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mécanisme D'action
The mechanism of action of 3-Bromo-1-(triethylsilyl)-1-propyne involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the triple bond in the propyne moiety are key reactive sites. The compound can undergo nucleophilic substitution at the bromine atom, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. Additionally, the triple bond can participate in addition reactions with electrophiles, resulting in the formation of new functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-1-(trimethylsilyl)-1-propyne: Similar to 3-Bromo-1-(triethylsilyl)-1-propyne but with a trimethylsilyl group instead of a triethylsilyl group.
3-Bromo-1-(triisopropylsilyl)-1-propyne: Contains a triisopropylsilyl group instead of a triethylsilyl group.
3-Bromo-1-(tert-butyldimethylsilyl)-1-propyne: Features a tert-butyldimethylsilyl group.
Uniqueness
This compound is unique due to the presence of the triethylsilyl group, which provides steric hindrance and influences the compound’s reactivity and selectivity in chemical reactions. The triethylsilyl group also imparts specific electronic properties that can be advantageous in certain applications, such as catalysis and material science.
Propriétés
Numéro CAS |
220913-60-0 |
|---|---|
Formule moléculaire |
C9H17BrSi |
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
3-bromoprop-1-ynyl(triethyl)silane |
InChI |
InChI=1S/C9H17BrSi/c1-4-11(5-2,6-3)9-7-8-10/h4-6,8H2,1-3H3 |
Clé InChI |
HZSGANARGPIXQM-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)C#CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


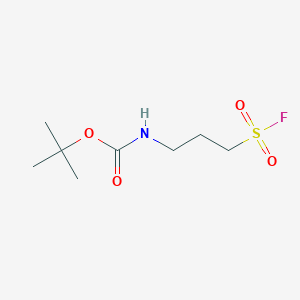
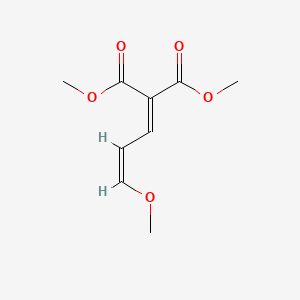
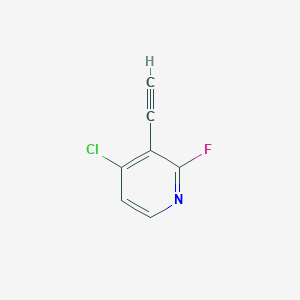
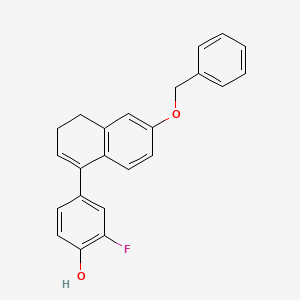

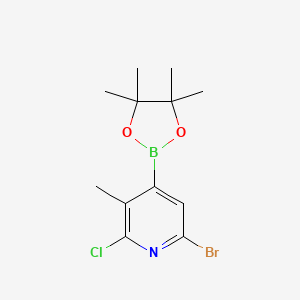
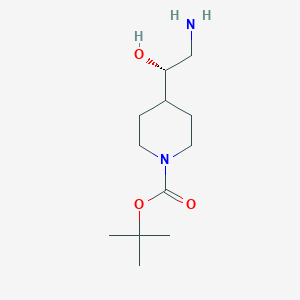
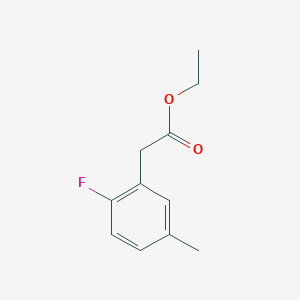
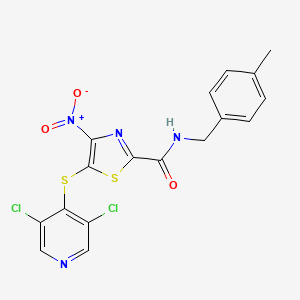

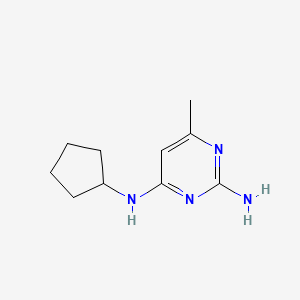
![4'-(Ethoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid](/img/structure/B12954682.png)
